molecular formula C16H13Cl2FO3 B1454280 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride CAS No. 1160251-09-1

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride

Cat. No.: B1454280
CAS No.: 1160251-09-1
M. Wt: 343.2 g/mol
InChI Key: KCEPKGAEXPISOU-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride is an organic compound with the molecular formula C16H13Cl2FO3 It is a derivative of benzoyl chloride and is characterized by the presence of chloro and fluoro substituents on the benzyl group, as well as an ethoxy group on the benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride typically involves the reaction of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride. The general reaction scheme is as follows:

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid+SOCl24-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride+SO2+HCl\text{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid+SOCl2​→4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

    Hydrolysis: The reaction is usually performed in aqueous or mixed aqueous-organic solvents under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols/Aldehydes: Formed by reduction.

Scientific Research Applications

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chloro-4-fluorobenzyl)oxy]benzenesulfonyl chloride
  • 2-Chloro-4-fluorobenzaldehyde
  • 4-Fluorobenzyl chloride

Uniqueness

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride is unique due to the presence of both chloro and fluoro substituents on the benzyl group, as well as the ethoxy group on the benzoyl moiety. These structural features confer distinct chemical properties, such as increased reactivity and potential for selective functionalization, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2FO3/c1-2-21-15-7-10(16(18)20)4-6-14(15)22-9-11-3-5-12(19)8-13(11)17/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEPKGAEXPISOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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